methyl 2-(4-ethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetate
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Overview
Description
Methyl (2-ethyl-8-oxothieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)acetate is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-ethyl-8-oxothieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazine core, followed by the introduction of the ethyl and oxo groups. The final step involves esterification to form the acetate group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-ethyl-8-oxothieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane.
Scientific Research Applications
Methyl (2-ethyl-8-oxothieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl (2-ethyl-8-oxothieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2-ethyl-8-oxothieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-6(8H)-yl)acetate
- Methyl (2-ethyl-8-oxothieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-5(8H)-yl)acetate
Uniqueness
Methyl (2-ethyl-8-oxothieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)acetate is unique due to its specific arrangement of functional groups and heterocyclic rings. This unique structure imparts distinct chemical and biological properties that differentiate it from similar compounds. For example, the position of the oxo group can significantly influence the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
methyl 2-(4-ethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-3-8-4-9-11(20-8)5-10-13(18)16(6-12(17)19-2)14-7-15(9)10/h4-5,7H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IONUBRSNEZVFBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)C=C3N2C=NN(C3=O)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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